molecular formula C9H6BrClO4 B1499886 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid CAS No. 1061314-04-2

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Cat. No. B1499886
CAS RN: 1061314-04-2
M. Wt: 293.5 g/mol
InChI Key: NKZUFJATZWJDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C9H6BrClO4 and its molecular weight is 293.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1061314-04-2

Product Name

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Molecular Formula

C9H6BrClO4

Molecular Weight

293.5 g/mol

IUPAC Name

5-bromo-2-chloro-4-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H6BrClO4/c1-15-9(14)4-3-7(11)5(8(12)13)2-6(4)10/h2-3H,1H3,(H,12,13)

InChI Key

NKZUFJATZWJDBM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1Br)C(=O)O)Cl

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl 2-bromo-5-chloro-4-methylbenzoate (39.53 g, 0.15 mol), 18-Crown-6 (3.95 g), tert-butyl alcohol (350 mL), and water (750 mL) was combined together with mechanical stirring. The reaction mixture was heated to reflux and monitored by TLC. After refluxing overnight, the reaction was cooled to 55° C. and filtered. The filter cake was washed with hot water (2×100 mL, 50° C.). The filtrate was neutralized with 18% hydrochloric acid to pH 1 and stored in a refrigerator (0˜5° C.) for 3 h. It was filtered, and then washed with ice water (2×50 mL) and petroleum ether (2×50 mL). The filter cake was dried under vacuum to give the title compound as a white crystalline solid. Yield: 32.1 g (73%). 1H-NMR (DMSO-d6, 300 MHz): δ 8.10 (s, 1H), 7.89 (s, 1H), 3.86 (s, 3H).
Quantity
39.53 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.